molecular formula C13H17ClN2O B13027196 6-(Piperidin-4-yl)indolin-2-one hydrochloride CAS No. 1137949-86-0

6-(Piperidin-4-yl)indolin-2-one hydrochloride

Cat. No.: B13027196
CAS No.: 1137949-86-0
M. Wt: 252.74 g/mol
InChI Key: GAKILTWQMZNCJL-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves the reaction of indolin-2-one with piperidine under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)indolin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolinones and oxindoles, which can have different biological activities and applications.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yl)indolin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and indolinone moieties. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1137949-86-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H

InChI Key

GAKILTWQMZNCJL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2.Cl

Origin of Product

United States

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